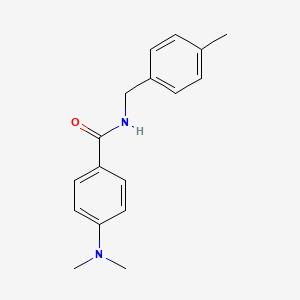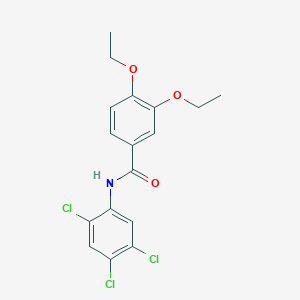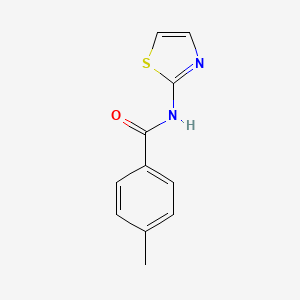![molecular formula C24H21NO3 B11176551 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11176551.png)
10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoline core with various substituents, making it a subject of interest for researchers in the field of drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-component reactions. One efficient method is the one-pot, three-component synthesis, which includes the reaction of aromatic aldehydes, indan-1,3-dione, and amines in the presence of a catalyst. This method can be achieved through both microwave irradiation and conventional heating .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as CuO supported on zeolite-Y. This catalyst facilitates the reaction under reflux conditions in ethanol, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly involving the aromatic ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its antiproliferative effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar core structure but differ in the substituents attached to the indenoquinoline ring.
Spiro-indeno[1,2-b]quinoxalines: These compounds have a spiro structure, which imparts unique conformational features and biological activities.
Uniqueness
10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to the presence of the ethoxyphenyl group, which can enhance its biological activity and selectivity. The specific arrangement of substituents in this compound also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21NO3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-28-19-13-6-5-10-16(19)20-21-17(11-7-12-18(21)26)25-23-14-8-3-4-9-15(14)24(27)22(20)23/h3-6,8-10,13,20,25H,2,7,11-12H2,1H3 |
InChI Key |
FVSCKHNFIKDEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11176473.png)

![6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176482.png)

![methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11176493.png)

![2-phenoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B11176512.png)

![dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11176519.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B11176530.png)
![1,3-dimethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11176536.png)
![N-(3-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11176537.png)

